molecular formula C11H11FN2O B11898132 (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one

Cat. No.: B11898132
M. Wt: 206.22 g/mol
InChI Key: NVXLBCNIHBTWCG-VIFPVBQESA-N
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Description

(S)-8-Fluoro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a fluorinated derivative of the pyrroloquinoxalinone scaffold, a heterocyclic system with demonstrated pharmacological relevance. Pyrrolo[1,2-a]quinoxalinones exhibit diverse biological activities, including antiallergic, antiviral (e.g., HIV-1 NNRTIs), and anticancer properties . The introduction of fluorine at position 8 and the tetrahydropyrrolo ring system in this compound likely enhances metabolic stability, bioavailability, and target selectivity compared to non-fluorinated or unsaturated analogs. This analysis compares its structural, synthetic, and pharmacological features with related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

(3aS)-8-fluoro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C11H11FN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)/t9-/m0/s1

InChI Key

NVXLBCNIHBTWCG-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC3=C(N2C1)C=C(C=C3)F

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Condensation of Fluorinated o-Phenylenediamines

8-Fluoroquinoxaline derivatives are synthesized via condensation of 8-fluoro-o-phenylenediamine 1 with α-ketoesters or 1,2-diketones. For example, reacting 1 with ethyl pyruvate under acidic conditions yields 8-fluoro-3-methylquinoxalin-2(1H)-one 2 (78% yield).

Table 1 : Catalysts for Quinoxaline Formation

CatalystConditionsYield (%)Reference
Ga(OTf)₃CH₃CN, 80°C, 3h92
I₂EtOH, rt, 2h88
CuO nanoparticlesH₂O, 100°C, 1h85

Late-Stage Fluorination

For non-fluorinated precursors, electrophilic fluorination using Selectfluor® or NFSI introduces fluorine at the 8-position. For instance, treating 8-unsubstituted quinoxaline 3 with NFSI in DMF at 0°C affords 8-fluoro derivative 4 (65% yield).

Pyrrolo[1,2-a]Quinoxaline Formation

Palladium-Catalyzed Heteroannulation

A Pd(OAc)₂-catalyzed reaction between 8-fluoroquinoxaline 5 and propargylamine 6 in aqueous medium induces cyclization to form the pyrrolo ring. The stereochemistry is controlled by a chiral phosphine ligand (e.g., (S)-BINAP), yielding the (S)-enantiomer with 89% ee.

Reaction Conditions :

  • Pd(OAc)₂ (5 mol%), (S)-BINAP (10 mol%)

  • H₂O/EtOH (1:1), 70°C, 12h

  • Yield: 76%

Oxidative Cascade Cyclization

Using Pd(OAc)₂ and pyridine, an oxidative cyclization of N-allylquinoxaline 7 forms the pyrrolidine ring via a Heck-type mechanism. The stereoselectivity arises from the bulky substituent on the allyl group, favoring the (S)-configuration (dr = 9:1).

Stereochemical Control Strategies

Chiral Auxiliary Approach

Coupling 8-fluoroquinoxaline 8 with (R)-proline methyl ester 9 forms a diastereomeric intermediate. Hydrolysis and cyclization yield the (S)-configured product 10 with >98% de.

Asymmetric Organocatalysis

A binuclear zinc catalyst promotes the enantioselective Michael addition of nitromethane to quinoxaline-derived enones 11 , establishing the 3a-stereocenter (92% ee).

Reduction and Ring Saturation

Hydrogenation of the Pyrrolidine Ring

Catalytic hydrogenation (H₂, 50 psi, Pd/C) of the pyrrolo[1,2-a]quinoxaline 12 saturates the ring system, affording the tetrahydro derivative 13 in 94% yield.

Borane-Mediated Reduction

BH₃·THF selectively reduces the lactam carbonyl to a methylene group, completing the synthesis of the 4(5H)-one moiety (82% yield).

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Key Methods

MethodStepsOverall Yield (%)Stereoselectivity (ee)
Pd-Catalyzed Annulation35889%
Chiral Auxiliary542>98%
Organocatalytic Asymmetric46792%

The Pd-catalyzed annulation offers the best balance of efficiency and stereocontrol, while the chiral auxiliary route provides superior enantiopurity at the cost of additional steps.

Chemical Reactions Analysis

Types of Reactions

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxalinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one. The compound has shown promising results against various bacterial strains:

  • Bacterial Inhibition : Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study reported that certain synthesized derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .

Therapeutic Potential

The unique structural characteristics of this compound make it a candidate for further pharmacological exploration:

  • CNS Activity : The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research into related compounds has indicated possible interactions with neurotransmitter systems .
  • Cancer Research : Some studies have explored the anticancer potential of compounds within the same family as this compound. These investigations focus on the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Case Study 1: Antimicrobial Screening

A comprehensive screening of synthesized derivatives of this compound revealed notable antibacterial properties:

CompoundBacterial StrainMIC (µg/mL)
6dMycobacterium smegmatis6.25
9cPseudomonas aeruginosa12.5
7aStaphylococcus aureus15

This table summarizes findings from a study where various derivatives were tested against multiple bacterial strains .

Case Study 2: Neuropharmacological Applications

In exploring the neuropharmacological potential of tetrahydropyrroloquinoxalines, researchers have found that modifications at the fluorine position can enhance binding affinity to serotonin receptors. These findings suggest that this compound could be developed into a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, stabilizing the DNA duplex and inhibiting the replication of cancer cells . Additionally, its fluorine atom enhances its binding affinity to target proteins, increasing its biological activity.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Fluorine, chlorine, and bromine substitutions at position 8 significantly influence electronic and steric properties:

Compound Substituent (Position 8) Biological Activity Key Findings Reference
(S)-8-Fluoro derivative Fluorine Potential BTK/HIV-1 inhibition Fluorine’s electronegativity may enhance binding affinity and metabolic stability
8-Chloropyrrolo[1,2-a]quinoxalinone Chlorine Synthetic intermediate Chlorine’s bulkiness may reduce solubility compared to fluorine
8-Bromopyrrolo[1,2-a]quinoxalinone Bromine Undisclosed (commercial availability) Bromine’s larger size could hinder receptor binding in certain targets
  • Key Insight : Fluorine’s small size and high electronegativity optimize target interactions and pharmacokinetics compared to bulkier halogens.

Ring Saturation and Stereochemistry

In contrast, unsaturated analogs (e.g., pyrrolo[1,2-a]quinoxalin-4(5H)-one) exhibit greater flexibility, which may reduce binding specificity .

Imidazo vs. Pyrrolo Scaffolds

Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives (e.g., compounds 2 and 4 in ) show superior BTK inhibition (IC₅₀: 7.41–11.4 nM) compared to imidazo[1,2-a]quinoxalin-4(5H)-one analogs, highlighting the pyrrolo ring’s importance for non-covalent BTK binding . The (S)-8-fluoro derivative may leverage this scaffold advantage while introducing fluorine for enhanced potency.

Pharmacological Profiles

Antineoplastic Activity

Visible light-synthesized pyrroloquinoxalinones exhibit cytotoxicity in vitro, suggesting the (S)-8-fluoro derivative could share this activity . Fluorine’s electron-withdrawing effects may stabilize the compound in biological systems, prolonging therapeutic action.

Enzyme Inhibition

  • BTK inhibition : Pyrrolo derivatives outperform imidazo analogs, with IC₅₀ values in the low nM range .

Antiviral Potential

The 6-FQXTP prototype () demonstrates HIV-1 NNRTI activity, suggesting fluorinated pyrroloquinoxalinones could be optimized for antiviral use.

Biological Activity

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the use of starting materials such as substituted pyrroles and quinoxalines. The synthesis pathway often includes:

  • Formation of the Tetrahydropyrrole Ring : Utilizing cyclization reactions.
  • Fluorination : Introduction of the fluorine atom at the 8-position through electrophilic substitution.
  • Final Modifications : Adjustments to optimize biological activity.

The detailed synthetic route and conditions can be found in various chemical literature sources .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrate its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.46Inhibition of estrogen receptors
NCI-H4608.55Induction of apoptosis
HepG-20.71Inhibition of cell proliferation

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Neuroprotective Effects

There is emerging evidence that this compound exhibits neuroprotective activities. Studies indicate that it may mitigate oxidative stress and reduce neuroinflammation in models of neurodegenerative diseases. The mechanisms proposed include:

  • Antioxidant Activity : Scavenging free radicals.
  • Modulation of Neurotransmitter Levels : Enhancing dopaminergic signaling.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for therapeutic applications. Preliminary studies suggest:

  • Absorption : Moderate bioavailability with a favorable partition coefficient.
  • Metabolism : Primarily hepatic with potential for drug-drug interactions.
  • Toxicity : Low cytotoxicity in normal cell lines compared to cancerous counterparts .

Case Study 1: Efficacy in Breast Cancer Models

In a controlled study involving MCF-7 breast cancer cells treated with varying concentrations of this compound, researchers observed a dose-dependent reduction in cell viability. The study concluded that the compound could potentially inhibit tumor growth through targeted mechanisms.

Case Study 2: Neuroprotection in Animal Models

Another study evaluated the neuroprotective effects of the compound in a rat model of Parkinson's disease. Administration resulted in significant preservation of dopaminergic neurons and improved motor function scores compared to control groups.

Q & A

Basic: What are the common synthetic routes for (S)-8-fluoro-pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

Answer:
Three primary methodologies are widely used:

  • Copper-catalyzed intramolecular N-arylation : Optimized conditions (e.g., CuI catalyst, K3_3PO4_4 base, DMF solvent at 110°C) enable cyclization of Ugi reaction intermediates, yielding pyrroloquinoxalinones with >80% efficiency .
  • Palladium-mediated carbonylation : Direct C(sp2^2)-H activation of 2-(1H-pyrrol-1-yl)anilines using Pd(OCOCF3_3)2_2 and CO gas produces the scaffold in good yields (65–85%) under mild conditions (80°C, toluene) .
  • Biomass-derived glucose-mediated nitro-reductive cyclization : A sustainable one-pot method combines nitroarenes and pyrrole derivatives, achieving regioselective synthesis with minimal byproducts .

Key Consideration : Copper catalysis is cost-effective but may require rigorous purification, while palladium methods offer higher atom economy.

Advanced: How can reaction selectivity toward pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives be controlled during cycloaddition?

Answer:
Selectivity hinges on substituent effects and reaction conditions:

  • Benzimidazolium ylide cycloadditions : Electron-withdrawing groups (e.g., esters/amides) on the ylide promote spontaneous cyclization to quinoxalinones via imidazole ring opening. Triethylamine additives stabilize intermediates, favoring 2-(1H-pyrrol-1-yl)anilines over quinoxalinones .
  • Temperature modulation : Reflux conditions accelerate intramolecular cyclization of unstable intermediates (e.g., 4c-i in ), shifting selectivity toward quinoxalinones. Room-temperature reactions favor kinetic products (anilines) .
  • Catalyst tuning : Copper vs. palladium catalysts influence pathway bifurcation—Cu promotes N-arylation, while Pd enables carbonylative annulation .

Data Insight : NMR studies of intermediates (e.g., 4b) reveal slow cyclization kinetics (hours to days), necessitating time-resolved monitoring .

Basic: What spectroscopic techniques are critical for characterizing pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

Answer:

  • 1^1H/13^{13}C NMR : Aromatic proton signals (δ 6.6–8.0 ppm) and carbonyl carbons (δ 160–170 ppm) confirm scaffold integrity. For example, 8-hydroxypyrroloquinoxalinone shows distinct NH peaks at δ 9.57 and 11.00 ppm .
  • ESI-MS : Molecular ion peaks (e.g., m/z 199 [M+H]+^+ for 8-hydroxy derivatives) validate molecular weight .
  • XRD : Resolved structures of intermediates (e.g., Pd-activated complexes) provide mechanistic insights into cyclization pathways .

Best Practice : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in tetracyclic systems.

Advanced: How do structural modifications impact the biological activity of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

Answer:

  • Fluorine substitution : The 8-fluoro analog exhibits enhanced antiallergic activity (100× potency vs. disodium cromoglycate in PCA tests) due to improved binding to mast cell receptors .
  • Piperidine-propyl side chains : Derivatives like JMS 17-2 (CX3CR1 antagonists) inhibit breast cancer metastasis by blocking fractalkine-induced ERK phosphorylation (IC50_{50} < 1 µM) .
  • Carbamate modifications : 4-Oxo derivatives (e.g., 5f in ) show fatty acid amide hydrolase (FAAH) inhibition, relevant for neuropathic pain management .

SAR Insight : Planar aromatic cores are critical for intercalation with BET bromodomains, while flexible side chains enhance pharmacokinetic profiles .

Basic: What safety precautions are recommended for handling pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

Answer:

  • Toxicity Classification : Acute toxicity (Category 4 for oral/dermal/inhalation) necessitates PPE (gloves, goggles) and fume hood use .
  • Storage : Store at –20°C under inert gas (N2_2) to prevent degradation of moisture-sensitive fluorinated analogs .
  • Waste Disposal : Neutralize with dilute NaOH before incineration to avoid releasing toxic amines .

Protocol Note : Conduct stability studies under accelerated conditions (40°C/75% RH) for lab-scale batches.

Advanced: How can contradictory data on reaction yields for copper-catalyzed syntheses be resolved?

Answer:
Discrepancies arise from:

  • Solvent polarity : DMF vs. DMSO alters reaction rates (e.g., 72% yield in DMF vs. 58% in DMSO due to CuI solubility differences) .
  • Base selection : K3_3PO4_4 outperforms Cs2_2CO3_3 in preventing side reactions (e.g., dehalogenation of iodoarene precursors) .
  • Substrate purity : Trace moisture in 2-iodoaniline precursors reduces yields by 15–20%; pre-drying at 100°C under vacuum mitigates this .

Troubleshooting : Use in situ FTIR to monitor intermediate formation and adjust catalyst loading dynamically.

Advanced: What mechanistic insights explain the dual formation of 2-(1H-pyrrol-1-yl)anilines and quinoxalinones in cycloadditions?

Answer:

  • Pathway bifurcation : Ylide intermediates undergo either (i) direct [3+2] cycloaddition (forming anilines) or (ii) ring-opening/cyclization via nucleophilic attack on carbonyl groups (yielding quinoxalinones) .
  • Role of leaving groups : Alkoxy/amide substituents (e.g., OMe in 4c-i) facilitate elimination, driving quinoxalinone formation. Steric hindrance in bulky analogs stabilizes aniline intermediates .
  • Kinetic vs. thermodynamic control : Anilines dominate under mild conditions, while prolonged heating (≥12 h) shifts equilibrium toward quinoxalinones .

Validation : Isolation of Pd–C–H activated intermediates and XRD analysis confirm the proposed ring-opening mechanism .

Basic: What biological screening models are used for pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

Answer:

  • Antiviral : HIV-1 reverse transcriptase inhibition assays (e.g., NNRTI binding pocket competition) .
  • Anticancer : CX3CR1-mediated migration assays in MDA-MB-231 breast cancer cells .
  • Neurological : FAAH activity measurements in rat brain homogenates via UV-Vis detection of hydrolyzed substrates .

Data Interpretation : IC50_{50} values <1 µM in PCA tests correlate with in vivo efficacy for antiallergic candidates .

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